molecular formula C13H18O4 B14246482 Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate CAS No. 471907-19-4

Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate

Cat. No.: B14246482
CAS No.: 471907-19-4
M. Wt: 238.28 g/mol
InChI Key: ITVWQYBFTAWMNO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate is an organic compound with a complex structure that includes a hydroxyphenoxy group and a methylbutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate typically involves the reaction of hydroquinone with ethyl 2-bromoisobutyrate in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation. The steps are as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

CAS No.

471907-19-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)-2-methylbutanoate

InChI

InChI=1S/C13H18O4/c1-4-13(3,12(15)16-5-2)17-11-8-6-10(14)7-9-11/h6-9,14H,4-5H2,1-3H3

InChI Key

ITVWQYBFTAWMNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)O

Origin of Product

United States

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